molecular formula C6H12Cl2N4O B3003695 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride CAS No. 2229558-64-7

3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride

Cat. No.: B3003695
CAS No.: 2229558-64-7
M. Wt: 227.09
InChI Key: HWTXAIVTABGOFI-UHFFFAOYSA-N
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Description

3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with an aminomethyl group, a methyl group, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Scientific Research Applications

3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system with which it interacts. For example, if this compound were a drug, its mechanism of action might involve binding to a specific receptor or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential applications, studying its reactivity under various conditions, and developing new methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the aminomethyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-5-methylpyrazole: Similar structure but lacks the carboxamide group.

    1-methyl-3-(aminomethyl)pyrazole: Similar structure but with different substitution patterns on the pyrazole ring.

Uniqueness

3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride is unique due to the presence of both the aminomethyl and carboxamide groups on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(aminomethyl)-2-methylpyrazole-3-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c1-10-5(6(8)11)2-4(3-7)9-10;;/h2H,3,7H2,1H3,(H2,8,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTXAIVTABGOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN)C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229558-64-7
Record name 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride
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